molecular formula C5H2ClIOS B15249640 2-Iodothiophene-3-carbonylchloride

2-Iodothiophene-3-carbonylchloride

Cat. No.: B15249640
M. Wt: 272.49 g/mol
InChI Key: AGIBIYUMJYGXAP-UHFFFAOYSA-N
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Description

2-Iodothiophene-3-carbonylchloride is a chemical compound belonging to the class of iodinated thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be reacted with iodine to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of 2-Iodothiophene-3-carbonylchloride may involve scalable iodination processes using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of catalysts. The carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Iodothiophene-3-carbonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products:

  • Substituted thiophenes
  • Coupled aromatic compounds
  • Alcohols and carboxylic acids

Mechanism of Action

The mechanism of action of 2-Iodothiophene-3-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical transformations. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Bromothiophene-3-carbonylchloride
  • 2-Chlorothiophene-3-carbonylchloride
  • 2-Fluorothiophene-3-carbonylchloride

Comparison: 2-Iodothiophene-3-carbonylchloride is unique due to the presence of the iodine atom, which enhances its reactivity compared to its brominated, chlorinated, or fluorinated counterparts. The larger atomic radius and higher polarizability of iodine contribute to its distinct chemical behavior, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C5H2ClIOS

Molecular Weight

272.49 g/mol

IUPAC Name

2-iodothiophene-3-carbonyl chloride

InChI

InChI=1S/C5H2ClIOS/c6-4(8)3-1-2-9-5(3)7/h1-2H

InChI Key

AGIBIYUMJYGXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)Cl)I

Origin of Product

United States

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